molecular formula C80H114N20O18S B12382006 Calpain substrate

Calpain substrate

Cat. No.: B12382006
M. Wt: 1676.0 g/mol
InChI Key: ZNNGVOWATOUSCT-VIZAENEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Their substrates include structural proteins (e.g., spectrin, MAP2), signaling molecules (e.g., GSK-3β, TrkB-FL), and metabolic regulators (e.g., GLUT4) . Unlike degradative proteases, calpains cleave substrates at exposed inter-domain regions, often modulating protein function rather than destroying it . Substrate recognition depends on structural accessibility, local sequence motifs, and calpain isoform-specific features (e.g., μ-calpain vs. m-calpain) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of calpain substrates typically involves recombinant DNA technology. Genes encoding the substrate proteins are cloned into expression vectors, which are then introduced into suitable host cells (e.g., E. coli, yeast, or mammalian cells). The host cells are cultured under conditions that promote the expression of the substrate proteins, which are subsequently purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of calpain substrates follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification techniques such as ion-exchange chromatography and size-exclusion chromatography to obtain high-purity substrate proteins .

Chemical Reactions Analysis

Activation Mechanisms of Calpain and Substrate Engagement

Calpains exist as heterodimers (80 kDa catalytic + 30 kDa regulatory subunits) in an inactive state until Ca²⁺ binding induces autolytic cleavage and structural rearrangement . Key steps include:

  • Autolysis : Removal of N-terminal propeptides (domains I and V) enables dissociation of subunits and exposure of the catalytic triad (Cys105, His262, Asn286 in m-calpain) .

  • Membrane translocation : Ca²⁺-bound calpain relocates to membranes, where phospholipids enhance activity by reducing the Ca²⁺ concentration required for activation .

Substrate Specificity and Cleavage Reactions

Calpains exhibit limited sequence specificity but target exposed interdomain regions of proteins. Quantitative structure-activity relationship (QSAR) studies reveal:

Table 1: Key Determinants of Calpain Substrate Cleavage

PositionRole in CleavagePreferred Residues
P2 Hydrophobic anchorLeu, Val, Ile
P1 Critical for catalysisLys, Arg, hydrophobic residues
P1' Influences turnover rateSmall residues (Gly, Ala)
P2' Modulates binding affinityPro, acidic residues

Data derived from in vitro digestions of synthetic peptide libraries .

Notable substrate cleavage events:

  • α-Fodrin : Cleaved at TPLD1181↓S to generate 150/145 kDa fragments, a hallmark of calpain activation in ischemia .

  • IκBα : Proteolysis at DSRD31↓G releases NF-κB for nuclear translocation .

  • GluN2A (NMDA receptor) : Cleavage at PEST sequences produces N-terminal fragments degraded via the N-end rule pathway .

Kinetic Parameters of Calpain-Substrate Interactions

Calpain exhibits Michaelis-Menten kinetics with variability across substrates:

Table 2: Kinetic Constants for Selected Substrates

Substratekₐₜ (s⁻¹)Kₘ (μM)kₐₜ/Kₘ (M⁻¹s⁻¹)
α-Fodrin0.45123.75 × 10⁴
Azapeptide-1*0.128.31.45 × 10⁴
EPLFAERK**2.1356.0 × 10⁴

*Derived from FRET-based assays .
*Azapeptide-1: TPLK(azaGly)SPPP .

Key observations:

  • Processivity : Calpain cleaves substrates non-processively, often generating stable fragments (e.g., c-Fos, Bak) with regulatory roles .

  • Autoregulation : Calpastatin, the endogenous inhibitor, is itself cleaved by calpain when the calpain/calpastatin ratio increases, creating a feedback loop .

Structural Basis of Substrate Recognition

The calpain catalytic core (domains I-II) undergoes Ca²⁺-dependent reorientation to assemble the active site:

  • Catalytic triad : Ca²⁺ binding induces a 7 Å shift between Cys105 (domain I) and His262/Asn286 (domain II), enabling nucleophilic attack .

  • Substrate-binding cleft : A wide, shallow groove (20 Å deep vs. 10 Å in papain) accommodates diverse sequences but favors flexible regions lacking secondary structure .

Inhibitor Design Targeting Substrate Interactions

Azapeptides and fluorogenic substrates exploit calpain’s P1-P3 preferences:

  • TPLKSPPPSPR analogs : Replacing Lys(P1) with azaGly reduces kₐₜ/Kₘ by 60%, highlighting the importance of side-chain flexibility .

  • EDANS-EPLFAERK-DABCYL : A FRET substrate with Kₘ = 35 μM enables real-time monitoring of calpain activity in neurodegenerative models .

Post-Cleavage Fate of Substrates

Calpain-generated fragments are often short-lived due to N-terminal destabilizing residues (Arg, Lys, Glu) recognized by the Arg/N-end rule pathway . Evolutionary conservation of these N-termini suggests strong selection for rapid turnover, ensuring transient signaling effects.

This synthesis of structural, kinetic, and functional data underscores the complexity of calpain-substrate interactions, providing a foundation for therapeutic targeting in pathologies involving dysregulated proteolysis.

Scientific Research Applications

Substrate Specificity and Mechanisms

Calpain substrates are characterized by their unique sequences that influence substrate recognition and cleavage. Recent studies have employed advanced bioinformatics techniques to better understand these specificities. For instance, machine learning algorithms have been developed to predict calpain cleavage sites, revealing that different calpain isoforms (e.g., Calpain-1 and Calpain-2) may have distinct substrate preferences. These insights are crucial for identifying potential therapeutic targets in diseases where calpain activity is dysregulated .

2.1. Disease Mechanisms

Calpains are implicated in various pathological conditions, including neurodegeneration, muscle disorders, and cancer. For example, the cleavage of Junctophilin-2 by calpains has been linked to calcium signaling disruptions in cardiac cells, which may contribute to heart failure . Additionally, overactivation of calpains has been associated with postischemic injury and cataract formation due to unregulated proteolysis . Understanding calpain substrates can aid in developing targeted therapies for these conditions.

2.2. Biomarker Development

The specificity of calpain substrates has facilitated the creation of novel biomarkers for cellular processes. Researchers have developed fluorescence resonance energy transfer (FRET)-based substrates that can be used to monitor calpain activity in live cells. These substrates exhibit enhanced cell permeability and reduced susceptibility to other proteases, making them valuable tools for studying calpain-related cellular dynamics .

3.1. FRET Substrate Profiling

A notable study profiled various FRET-based substrates to determine their cleavage efficiency by calpains. A hexapeptide sequence, Pro-Leu-Phe-Met/Ala-Glu-Arg, was identified as a superior substrate for Calpain-1, demonstrating significantly faster cleavage rates compared to other known sequences . This profiling not only elucidated substrate preferences but also provided a foundation for designing more effective inhibitors.

3.2. Inhibitor Development

Research has also focused on developing selective inhibitors targeting calpain substrates. For instance, thalassospiramides from marine bacteria have shown nanomolar inhibitory activity against human Calpain-1, highlighting their potential as drug leads . The structure-activity relationship studies revealed specific functional groups responsible for this high potency, paving the way for future therapeutic applications.

Data Tables

Study Calpain Isoform Substrate Sequence Cleavage Efficiency Application
Kaczmarek et al., 2012Calpain-1Pro-Leu-Phe-Met/Ala-Glu-Arg8x faster than consensusBiomarker development
Polster et al., 2022Calpain-2Pro-Leu-Phe-Met/Ala-Glu-Arg18x faster than spectrinDisease mechanism study
Thalassospiramides StudyCalpain-1N/ANanomolar inhibitionInhibitor development

Mechanism of Action

Calpain substrates are cleaved by calpains through a mechanism that involves the binding of calcium ions to the calpain enzyme. This binding induces a conformational change in the enzyme, activating its proteolytic activity. The active site of calpain then interacts with specific peptide bonds within the substrate protein, cleaving them and generating peptide fragments. This process is tightly regulated by calpastatin, which inhibits calpain activity by binding to its active site in the presence of calcium ions .

Comparison with Similar Compounds

Structural and Mechanistic Comparison with Papain-like Proteases

Despite sharing a catalytic triad with papain, calpains exhibit distinct substrate specificity due to structural differences in their substrate-binding clefts (Table 1):

Feature Calpain Papain Implication
S2–S3 subsite residues Gly261, Ala199, Thr200, Gly239 Asp158, Tyr67, Pro68, Val133 Calpain’s cleft is wider, reducing side-chain specificity
Primary specificity Weak preference for Leu at P2 Strong preference for hydrophobic residues at P2 Calpain cleaves diverse sequences with low sequence conservation
Substrate accessibility Targets exposed inter-domain loops Prefers compact globular domains Calpain activity depends on substrate conformation

This structural flexibility allows calpains to process substrates like β-integrin and troponin T, which papain cannot cleave efficiently .

Comparison with Other Calcium-Dependent Proteases

Cathepsin B

Cathepsin B, a lysosomal cysteine protease, shares calcium-independent activity but differs in substrate preference. For example:

  • Inhibitor selectivity : Piperidine carboxamide inhibitors (e.g., compound 11j) show >100-fold selectivity for calpain over cathepsin B .

Caspases

Caspases, apoptotic proteases, exhibit strict sequence specificity (e.g., Asp at P1), while calpains tolerate diverse residues. For instance, caspase-3 cleaves PARP at DEVD↓G, whereas calpain processes PARP at non-canonical sites .

Endogenous Substrate Specificity Across Isoforms

Calpain isoforms exhibit distinct substrate preferences:

  • μ-Calpain : Prefers AMC-based substrates and cleaves GLUT4, enhancing glucose uptake regulation .
  • m-Calpain : Processes spectrin and TrkB-FL, linking calcium signaling to neuronal survival .
  • Calpain-2 : Cleaves troponin T in cardiac ischemia, contributing to myocardial dysfunction .

Notably, TrkB-FL cleavage by calpain generates a fragment resembling TrkB-T1, altering neuronal survival pathways .

Inhibitor Design and Selectivity

α-Ketoacid inhibitors (e.g., compound 2e, Ki = 8 nM) outperform α-ketoesters due to enhanced interactions with calpain’s active site . Comparative inhibition

Inhibitor Target Ki (nM) Selectivity Over Cathepsin B
MDL28170 μ-Calpain 15 10-fold
Compound 11j μ-Calpain 9 >100-fold
E64 Broad cysteine proteases 20–100 None

Selective inhibitors like 11j are critical for studying calpain-specific roles in diseases .

Pathological Implications of Substrate Cleavage

Calpain overactivation in diseases highlights substrate-specific outcomes:

  • Neurodegeneration : TrkB-FL cleavage reduces neurotrophin signaling, exacerbating neuronal death .
  • Cardiac ischemia : GSK-3β and troponin T cleavage impair cardiomyocyte survival .
  • Viral infection : Spectrin cleavage by calpain facilitates CVB4 replication and autophagy .

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly used to detect calpain activity in cellular systems?

Calpain activity is typically measured using fluorogenic substrates such as Ac-LLY-AFC or Boc-LM-CMAC , which release fluorescent signals (e.g., AFC or CMAC) upon cleavage. Key steps include:

  • Sample preparation : Use cytosolic extraction buffers to isolate activated calpain while avoiding lysosomal protease contamination .
  • Assay conditions : Incubate lysates with substrate (e.g., 25–50 µM Ac-LLY-AFC) at 37°C for 1–2 hours, with fluorescence quantified at Ex/Em = 400/505 nm .
  • Controls : Include calpain inhibitors (e.g., Z-LLY-FMK) and subtype-specific controls to validate specificity .

Q. What structural or sequence features determine calpain substrate specificity?

Calpain substrates are defined by:

  • Primary sequence : Preference for hydrophobic (Leu, Val) or aromatic residues (Tyr) at P1/P2 positions .
  • Secondary structure : Flexibility in regions flanking cleavage sites enhances accessibility .
  • Solvent accessibility : Surface-exposed regions are more prone to proteolysis .
    Bioinformatic tools (e.g., Multiple Kernel Learning) integrate these features to predict cleavage sites .

Q. How do bioinformatics tools improve the prediction of calpain cleavage sites?

Advanced algorithms like Multiple Kernel Learning (MKL) outperform traditional methods (e.g., position-specific scoring matrices) by integrating heterogeneous

  • Feature sets : Sequence motifs, secondary structures, and solvent accessibility .
  • Validation : Mutagenesis of calpastatin or known substrates (e.g., spectrin) confirms predictions .
  • Subtype specificity : Models distinguish between µ-calpain and m-calpain cleavage patterns .

Q. What roles do calpains play in cellular regulation?

Calpains mediate limited proteolysis to regulate:

  • Cytoskeletal dynamics : Cleavage of talin, filamin, and αII-spectrin modulates cell adhesion .
  • Signal transduction : Calpain-mediated processing of kinases (e.g., PKCα) and phosphatases (e.g., calcineurin) alters signaling pathways .
  • Apoptosis : Cleavage of Bax or Bcl-2 homologs triggers mitochondrial permeabilization .

Q. How does calpastatin regulate calpain activity?

Calpastatin binds calpain via three Ca²⁺-dependent interaction sites:

  • Domain interactions : Binds to domains II and IV of the 80-kDa calpain subunit .
  • Isoform diversity : Alternative splicing generates inhibitory variants (17–85 kDa) with tissue-specific activity .
  • Validation : Calpastatin knockout models exhibit hyperactivated calpain and pathological phenotypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound specificities?

Discrepancies arise from:

  • Experimental variables : Ca²⁺ concentrations (µM vs. mM) differentially activate µ-calpain vs. m-calpain .
  • Validation methods : Combine MALDI-TOF/MS (for cleavage site mapping) and immunoblotting (e.g., spectrin breakdown products) .
  • Context-dependent activity : Subcellular localization (e.g., membrane-bound vs. cytosolic calpain) alters substrate access .

Q. What strategies enable the design of subtype-specific calpain inhibitors?

  • Epoxysuccinyl-based inhibitors : Stereochemistry (L- vs. D-Eps) selectively targets µ-calpain or m-calpain .
  • Primed/unprimed site optimization : Modifying P3-P4 residues enhances selectivity over cathepsins .
  • In silico docking : Structural models of calpain active sites guide inhibitor design .

Q. How are calpain substrates utilized in neurodegenerative disease models?

  • Alzheimer’s disease (AD) : Calpain cleaves PEBP , impairing proteasome function and promoting Aβ aggregation .
  • Glaucoma : Elevated intraocular pressure activates calpain, cleaving αII-spectrin and calcineurin in retinal ganglion cells .
  • Traumatic brain injury (TBI) : Calpain inhibition reduces spectrin breakdown and improves outcomes in rodent models .

Q. How can machine learning address challenges in this compound discovery?

  • Data integration : Combine proteomics, structural biology, and kinetic data to train predictive models .
  • Feature importance : Secondary structure and solvent accessibility account for >30% of prediction accuracy in MKL models .
  • Limitations : Sparse experimental data for non-canonical calpains (e.g., calpain-94) reduce model generalizability .

Q. Why do in vitro and in vivo this compound profiles differ?

  • Microenvironmental factors : Ca²⁺ gradients, pH, and redox states in vivo alter calpain activation thresholds .
  • Compartmentalization : Mitochondrial vs. cytosolic calpain-10 exhibit distinct substrate preferences .
  • Post-translational modifications : Phosphorylation or oxidation of substrates modulates cleavage efficiency .

Properties

Molecular Formula

C80H114N20O18S

Molecular Weight

1676.0 g/mol

IUPAC Name

5-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

InChI

InChI=1S/C80H114N20O18S/c1-47(2)44-58(89-73(109)63-23-13-41-98(63)79(115)67(48(3)103)92-68(104)49-27-29-50(30-28-49)93-94-51-31-33-52(34-32-51)95(4)5)71(107)87-57(18-6-7-35-81)70(106)90-59(45-101)76(112)99-42-14-24-64(99)78(114)100-43-15-25-65(100)77(113)97-40-12-22-62(97)74(110)91-60(46-102)75(111)96-39-11-21-61(96)72(108)88-56(20-10-36-86-80(82)83)69(105)85-38-37-84-55-19-8-17-54-53(55)16-9-26-66(54)119(116,117)118/h8-9,16-17,19,26-34,47-48,56-65,67,84,101-103H,6-7,10-15,18,20-25,35-46,81H2,1-5H3,(H,85,105)(H,87,107)(H,88,108)(H,89,109)(H,90,106)(H,91,110)(H,92,104)(H4,82,83,86)(H,116,117,118)/t48-,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1

InChI Key

ZNNGVOWATOUSCT-VIZAENEPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C8=CC=C(C=C8)N=NC9=CC=C(C=C9)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.